molecular formula C16H17BrN2O3 B2743426 (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone CAS No. 2379952-45-9

(5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone

Katalognummer B2743426
CAS-Nummer: 2379952-45-9
Molekulargewicht: 365.227
InChI-Schlüssel: GUADRZQHWPGFDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone, also known as BRD7389, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

(5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone works by inhibiting specific proteins involved in various biological processes. In cancer research, (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone inhibits the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. In inflammation research, (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone inhibits the activity of the protein kinase B (PKB/Akt) pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone inhibits the activity of the histone deacetylase (HDAC) pathway, which is involved in the regulation of gene expression and cognitive function.
Biochemical and Physiological Effects:
(5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects. In cancer research, (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone inhibits cancer cell proliferation and induces apoptosis. In inflammation research, (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone reduces the production of pro-inflammatory cytokines and improves the inflammatory response. In neurological disorder research, (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone improves cognitive function and reduces neuroinflammation.

Vorteile Und Einschränkungen Für Laborexperimente

(5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has several advantages for lab experiments, including its small molecular size, specificity for target proteins, and ability to penetrate cell membranes. However, there are also limitations to using (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone in lab experiments, such as its potential toxicity and off-target effects.

Zukünftige Richtungen

There are several future directions for research on (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone. In cancer research, future studies could focus on the use of (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone in combination with other cancer therapies to improve efficacy. In inflammation research, future studies could focus on the use of (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone in chronic inflammatory diseases. In neurological disorder research, future studies could focus on the use of (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone is a small molecule inhibitor with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of specific proteins involved in various biological processes. While there are advantages and limitations to using (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone in lab experiments, future research could focus on its use in combination with other therapies and in chronic diseases.

Synthesemethoden

(5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone can be synthesized using a multistep process. The first step involves the formation of the pyridine-4-carboxaldehyde intermediate, which is then reacted with the piperidine-1-carboxylic acid to form the pyridinylpiperidine intermediate. The final step involves the reaction of the pyridinylpiperidine intermediate with the bromofuranone to form (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone.

Wissenschaftliche Forschungsanwendungen

(5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. In inflammation research, (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In neurological disorder research, (5-Bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been shown to improve cognitive function and reduce neuroinflammation.

Eigenschaften

IUPAC Name

(5-bromofuran-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3/c17-15-4-3-14(22-15)16(20)19-9-1-2-12(10-19)11-21-13-5-7-18-8-6-13/h3-8,12H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUADRZQHWPGFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(O2)Br)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(5-Bromofuran-2-carbonyl)piperidin-3-yl]methoxy}pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.